Ethyl 2-bromo-6-cyano-3-formylbenzoate
Description
Ethyl 2-bromo-6-cyano-3-formylbenzoate (IUPAC name: this compound; molecular formula: $ \text{C}{11}\text{H}{8}\text{BrNO}_{3} $) is a multifunctional aromatic ester featuring bromo (Br), cyano (CN), and formyl (CHO) substituents at positions 2, 6, and 3, respectively, on the benzene ring. The ethyl ester group at the carboxylate position enhances its solubility in organic solvents. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive functional groups. Structural characterization of such derivatives often employs X-ray crystallography, with SHELX programs historically pivotal in refining small-molecule structures .
Properties
IUPAC Name |
ethyl 2-bromo-6-cyano-3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-7(5-13)3-4-8(6-14)10(9)12/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHCIAIPIJZOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-6-cyano-3-formylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 2-cyano-3-formylbenzoate using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-cyano-3-formylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The cyano and formyl groups can be reduced to corresponding amines and alcohols, respectively.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of ethyl 2-substituted-6-cyano-3-formylbenzoate derivatives.
Reduction: Formation of ethyl 2-bromo-6-amino-3-hydroxybenzoate.
Oxidation: Formation of ethyl 2-bromo-6-cyano-3-carboxybenzoate.
Scientific Research Applications
Ethyl 2-bromo-6-cyano-3-formylbenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical intermediates and active compounds.
Industry: As a precursor in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-6-cyano-3-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the cyano and formyl groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings
- Synthetic Utility : Derivatives with nitro or chloro substituents show reduced reactivity in SNAr but improved stability, highlighting a trade-off between reactivity and shelf life .
- Solvent Compatibility : Polar aprotic solvents like ethyl acetate (Table 1, ) optimize reactions involving this compound due to balanced polarity and boiling points.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
